molecular formula C21H21NO6 B298736 methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B298736
M. Wt: 383.4 g/mol
InChI Key: DMSUPCYNWOGNQC-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as DMF-DAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of several enzymes and transcription factors involved in cancer cell proliferation and inflammation. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the suppression of inflammation, the enhancement of neuroprotection, and the promotion of plant growth. methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to modulate the levels of various neurotransmitters and cytokines, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its poor solubility in water and limited availability.

Future Directions

There are several future directions for methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate research, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the optimization of its pharmacokinetic properties. methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may also have potential applications in other fields, such as energy storage and catalysis.
Conclusion
In conclusion, methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and to develop more efficient and effective ways to utilize its properties.

Synthesis Methods

Methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-furanmethanamine, followed by the reaction of the resulting compound with methyl acetoacetate and pyrrole-3-carboxylic acid. The final product is obtained through the condensation reaction of the intermediate compound with methanol and hydrochloric acid.

Scientific Research Applications

Methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In agriculture, methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been used as a plant growth regulator to enhance crop yield and quality. In materials science, methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been used as a building block for the synthesis of functional materials with unique properties.

properties

Product Name

methyl 4-(3,4-dimethoxybenzylidene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

methyl (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H21NO6/c1-13-19(21(24)27-4)16(20(23)22(13)12-15-6-5-9-28-15)10-14-7-8-17(25-2)18(11-14)26-3/h5-11H,12H2,1-4H3/b16-10-

InChI Key

DMSUPCYNWOGNQC-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=C(C=C2)OC)OC)/C(=O)N1CC3=CC=CO3)C(=O)OC

SMILES

CC1=C(C(=CC2=CC(=C(C=C2)OC)OC)C(=O)N1CC3=CC=CO3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=C(C=C2)OC)OC)C(=O)N1CC3=CC=CO3)C(=O)OC

Origin of Product

United States

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